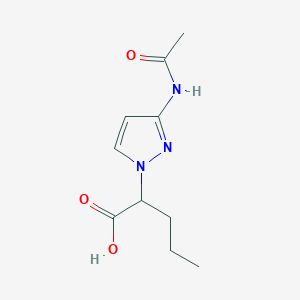
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H28FN3O3S and its molecular weight is 457.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- The efficient synthesis of related heterocycles, such as quinoline and pyrroloquinoline derivatives, highlights the versatility and potential of fluoroquinolones and their analogs in medicinal chemistry. For instance, Chu and Claiborne (1987) described short syntheses of tetrahydro-5-oxopyrrolo-[1,2-a]quinoline and tetrahydro-6H-6-oxopyrido[1,2-a]quinoline derivatives, emphasizing the importance of fluoroquinolones in drug development (Chu & Claiborne, 1987).
Biological Activities and Potential Applications
- Compounds structurally similar to the target molecule have been investigated for their biological activities, including their role as topoisomerase I inhibitors, which suggests their potential in cancer therapy. For example, Ge et al. (2016) synthesized a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives showing significant topoisomerase I inhibitory activity and potent anti-proliferative effects against various cancer cell lines (Ge et al., 2016).
- Another study by Chu, Fernandes, and Pernet (1986) introduced a new class of heterocyclic compounds with potent antibacterial activity, reinforcing the therapeutic significance of fluoroquinolone derivatives in combating bacterial infections (Chu, Fernandes, & Pernet, 1986).
Molecular Mechanisms and Drug Development
- The exploration of molecular mechanisms underlying the therapeutic effects of fluoroquinolone derivatives, such as their interaction with bacterial DNA gyrase and human topoisomerase, provides insights into their mode of action and potential for addressing bacterial resistance and cancer treatment. For instance, the study on the penetration of NM441 into human bile and gallbladder tissue underscores the significance of understanding drug distribution and efficacy in specific anatomical contexts (Tanimura et al., 2012).
Anticancer Activity
- The synthesis and evaluation of quinolone derivatives for their anticancer activity, as demonstrated in various studies, highlight the potential of these compounds in developing new anticancer therapies. For example, Zhou et al. (2021) synthesized a triazoloquinazolinone derivative and evaluated its antitumor activity, showcasing the ongoing efforts to harness the therapeutic potential of fluoroquinolones and their derivatives in cancer treatment (Zhou et al., 2021).
特性
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-4-8-28-16-23(32(30,31)18-7-5-6-17(2)13-18)24(29)19-14-20(25)22(15-21(19)28)27-11-9-26(3)10-12-27/h5-7,13-16H,4,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMHLPNIUZTRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide](/img/structure/B2817869.png)
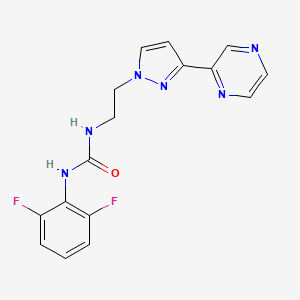
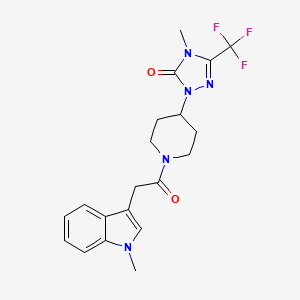
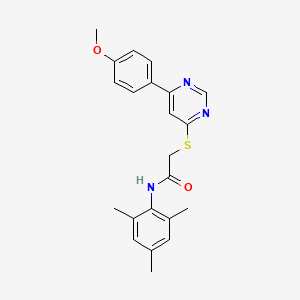
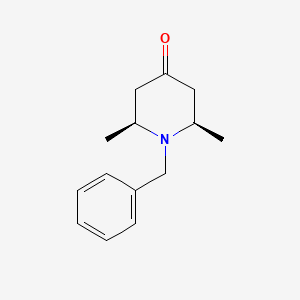
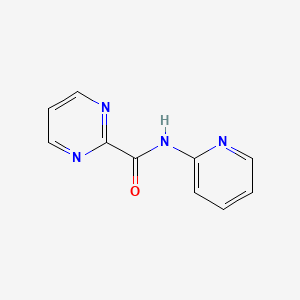
![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
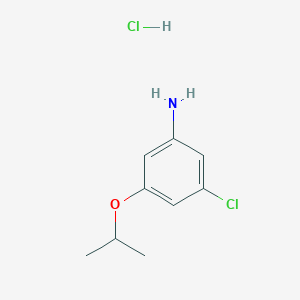
![3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2817885.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)
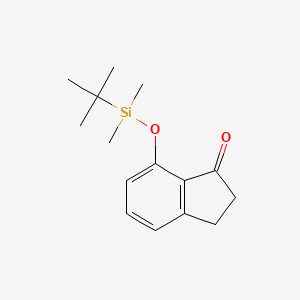
![Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2817889.png)

